Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate
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Overview
Description
Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is a synthetic organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the ethynyl group: This can be achieved through a Sonogashira coupling reaction, where an aryl halide reacts with an acetylene derivative in the presence of a palladium catalyst.
Introduction of the chloroacetamido group: This step might involve the reaction of an amine with chloroacetyl chloride under basic conditions.
Esterification: The final step could involve the esterification of the carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a diketone.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group might yield a diketone, while nucleophilic substitution of the chloroacetamido group could produce a variety of substituted amides.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: As a probe for studying enzyme activity or protein interactions.
Medicine: Potential use as a drug candidate or in drug delivery systems.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism by which Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity or function. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2-bromoacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate
- Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-chlorophenyl)propanoate
- Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-methylphenyl)propanoate
Uniqueness
Methyl 3-(2-chloroacetamido)-3-(4-ethynyl-2-fluorophenyl)propanoate is unique due to the presence of both the ethynyl and fluoro groups, which can impart distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C14H13ClFNO3 |
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Molecular Weight |
297.71 g/mol |
IUPAC Name |
methyl 3-[(2-chloroacetyl)amino]-3-(4-ethynyl-2-fluorophenyl)propanoate |
InChI |
InChI=1S/C14H13ClFNO3/c1-3-9-4-5-10(11(16)6-9)12(7-14(19)20-2)17-13(18)8-15/h1,4-6,12H,7-8H2,2H3,(H,17,18) |
InChI Key |
LUGCRXGJUAZQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)C#C)F)NC(=O)CCl |
Origin of Product |
United States |
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